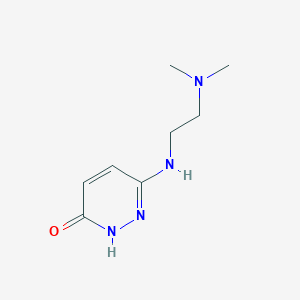
(3-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine
Overview
Description
((3-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine), also known as 3-((3,3-difluorocyclobutyl)methoxy)phenylmethanamine, is a synthetic compound that has been used in recent years in various scientific research applications.
Scientific Research Applications
Drug Discovery and Biological Activity
Compounds related to “(3-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine” have been explored for their potential in drug discovery, particularly due to their interaction with biological targets such as the NMDA receptor. Arylcyclohexylamines, which share a structural resemblance, have been synthesized and characterized for their psychoactive properties, acting as ketamine-like dissociative substances (Wallach et al., 2016). Additionally, Schiff bases derived from similar amines have shown a broad spectrum of biological activities, including anticonvulsant and antimicrobial effects, highlighting the chemical versatility and therapeutic potential of these compounds (Pandey & Srivastava, 2011).
Photocytotoxicity and Imaging Applications
Iron(III) complexes involving phenylmethanamine derivatives have been synthesized and shown to exhibit unprecedented photocytotoxicity under red light, offering new avenues for cancer therapy. These complexes have been demonstrated to interact favorably with DNA and generate reactive oxygen species upon light exposure, indicating their potential as agents for photodynamic therapy (Basu et al., 2014).
Analytical Characterization
The analytical characterization of N-alkyl-arylcyclohexylamines, which are structurally related to the compound of interest, has been extensively studied. This includes techniques such as gas chromatography, high-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. Such studies are crucial for the identification of new psychoactive substances, contributing to forensic science and drug policy (Wallach et al., 2016).
Material Science and Catalysis
In material science and catalysis, compounds structurally related to “this compound” have been employed as ligands for metal complexes, demonstrating applications in catalysis. For instance, palladium and platinum complexes based on Schiff bases have shown significant anticancer activity, underscoring the potential of these compounds in designing new therapeutic agents (Mbugua et al., 2020).
properties
IUPAC Name |
[3-[(3,3-difluorocyclobutyl)methoxy]phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)5-10(6-12)8-16-11-3-1-2-9(4-11)7-15/h1-4,10H,5-8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWJSLBACCBNQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloro-2-cyclopropylpyrimidine](/img/structure/B1479361.png)




![6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridazin-3-ol](/img/structure/B1479366.png)






